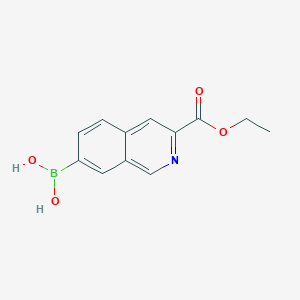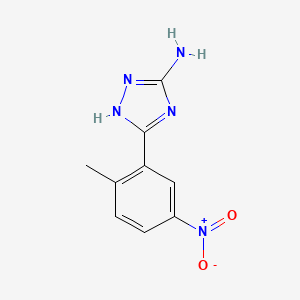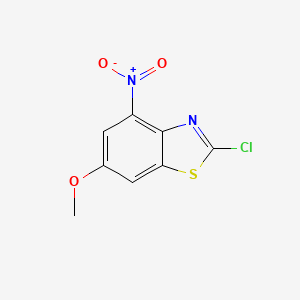
(S)-1-Boc-4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD16660841 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD16660841 involves a series of chemical reactions that require precise conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the compound .
Industrial Production Methods: Industrial production of MFCD16660841 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be efficient and cost-effective, making it feasible for widespread use in various applications.
Analyse Des Réactions Chimiques
Types of Reactions: MFCD16660841 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are fundamental to its application in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD16660841 include water radical cations for oxidation reactions. These reactions are often carried out under ambient conditions, which simplifies the process and enhances the yield .
Major Products: The major products formed from the reactions of MFCD16660841 depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of quaternary ammonium cations, which are significant in various chemical processes .
Applications De Recherche Scientifique
MFCD16660841 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying molecular interactions and pathways. In medicine, it is explored for its potential therapeutic effects. Industrially, it is used in the production of various chemical products, highlighting its versatility and importance in multiple fields .
Mécanisme D'action
The mechanism of action of MFCD16660841 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its desired effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
MFCD16660841 is unique in its structure and reactivity compared to other similar compounds. Similar compounds include those with triazolo ring structures and methanesulfonate crystal forms. MFCD16660841 stands out due to its stability and ease of production, making it a preferred choice in many applications .
Conclusion
MFCD16660841 is a compound with significant potential in various scientific and industrial fields. Its unique properties, ease of production, and wide range of applications make it a valuable subject of study and use. Continued research and development will likely uncover even more uses and benefits of this versatile compound.
Propriétés
Numéro CAS |
1822530-55-1 |
|---|---|
Formule moléculaire |
C11H17NO4 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h5,8H,6H2,1-4H3,(H,13,14) |
Clé InChI |
HGTSVJSCDNERFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13672865.png)


![2-Methyl-4-oxo-4H-benzo[d][1,3]oxazine-6-carbonitrile](/img/structure/B13672872.png)

![[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane](/img/structure/B13672880.png)
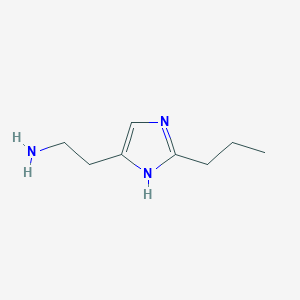
![6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine](/img/structure/B13672890.png)

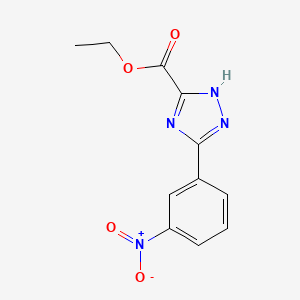
![Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13672915.png)
